4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol)
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Overview
Description
4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is an organic compound known for its unique chemical structure and properties This compound features a phenolic core substituted with two 2,4-dihydroxybenzyl groups and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) typically involves the reaction of 2,4-dihydroxybenzyl chloride with 2,6-dihydroxy-4-methylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for 4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Ethers or esters, depending on the substituent used.
Scientific Research Applications
4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its phenolic structure can enhance the material properties.
Mechanism of Action
The mechanism of action of 4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is primarily related to its ability to donate hydrogen atoms from its phenolic groups, thereby acting as an antioxidant. This compound can neutralize free radicals and reactive oxygen species, preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include the inhibition of oxidative stress-related enzymes and the modulation of signaling pathways associated with inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2,4-dihydroxybenzyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of a methyl group.
2,6-Bis(2,4-dihydroxybenzyl)-4-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[[3-[(2,4-dihydroxyphenyl)methyl]-2-hydroxy-5-methylphenyl]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H20O5/c1-12-6-15(8-13-2-4-17(22)10-19(13)24)21(26)16(7-12)9-14-3-5-18(23)11-20(14)25/h2-7,10-11,22-26H,8-9H2,1H3 |
InChI Key |
BXXUUZSHXORWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=C(C=C(C=C2)O)O)O)CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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